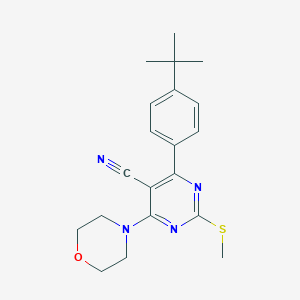
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, commonly known as DTT-205, is a novel compound that has been developed for scientific research purposes. It is a pyrazolyl-pyrrolidinyl-methanone derivative that has shown promising results in various research studies.
Mecanismo De Acción
DTT-205 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, DTT-205 reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. DTT-205 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. By inhibiting MMP activity, DTT-205 can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
DTT-205 has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It can also reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). DTT-205 can improve the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DTT-205 can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTT-205 has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal compound for studying the role of COX-2 in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, DTT-205 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been established yet. In addition, it is a synthetic compound, and its synthesis method requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on DTT-205. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTT-205 has been found to have neuroprotective effects, and it can improve cognitive function. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. DTT-205 has been found to have anti-inflammatory and anti-oxidant activities, which can be beneficial in the prevention and treatment of cardiovascular diseases. Finally, further studies are needed to establish the long-term safety and efficacy of DTT-205, and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of DTT-205 involves the reaction of 1,1-dioxide tetrahydrothiophene-3-carboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidine and acetic anhydride to obtain DTT-205. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
DTT-205 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can improve cognitive function. DTT-205 has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propiedades
Nombre del producto |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
Fórmula molecular |
C18H21N3O3S |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-9-4-5-10-20)16-12-17(14-6-2-1-3-7-14)21(19-16)15-8-11-25(23,24)13-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Clave InChI |
NSTXVQLTEVVOHN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
SMILES canónico |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)


![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)
